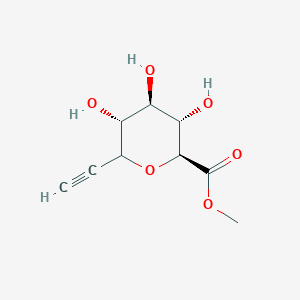
(2S,3S,4R,5R)-Methyl 6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and an ethynyl group attached to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The final steps involve deprotection and esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to alkenes or alkanes.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or activation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl galactoside: A structural derivative of monosaccharides with similar hydroxyl group arrangements.
Aminocyclopentitols: Compounds with similar cyclic structures and hydroxyl groups.
Uniqueness
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications.
Propriétés
Formule moléculaire |
C9H12O6 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H12O6/c1-3-4-5(10)6(11)7(12)8(15-4)9(13)14-2/h1,4-8,10-12H,2H3/t4?,5-,6+,7-,8-/m0/s1 |
Clé InChI |
UFILMOXYHNVSHW-UKKBYBOISA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)C#C)O)O)O |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)C#C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


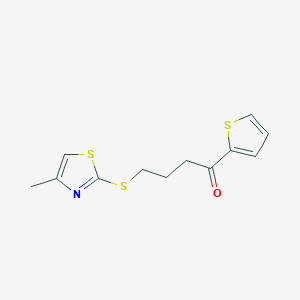
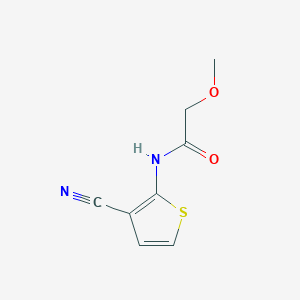

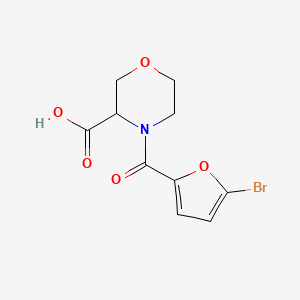
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)

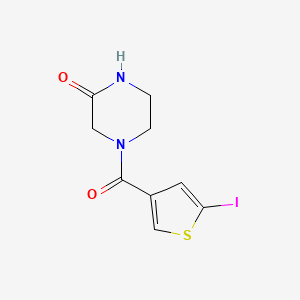



![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
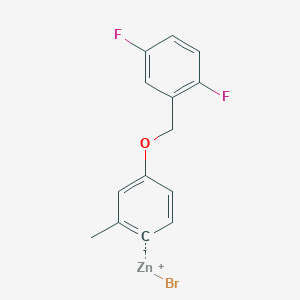
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
